- Improved process of for the industrial preparation of 2',2'-difluoronucleosides, World Intellectual Property Organization, , ,

Cas no 95058-81-4 (Gemcitabine)

ジェムシタビン(Gemcitabine)は、抗がん剤として広く使用されているピリミジンアナログ系の化学療法薬です。主に膵臓がん、非小細胞肺がん、乳がんなどの治療に用いられ、DNA合成を阻害することで腫瘍細胞の増殖を抑制します。代謝産物であるジェムシタビン三リン酸(dFdCTP)がDNA鎖に取り込まれることで、鎖伸長を阻害し、アポトーシスを誘導します。従来の抗がん剤と比較して、高い腫瘍選択性と忍容性を示すことが特徴です。また、他の抗がん剤との併用療法においても相乗効果が報告されており、臨床現場で重要な治療オプションとなっています。

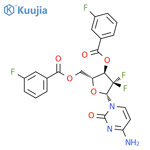

Gemcitabine structure

商品名:Gemcitabine

Gemcitabine 化学的及び物理的性質

名前と識別子

-

- Gemcitabine

- 2'-DEOXY-2',2'-DIFLUOROCYTIDINE

- 4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- GEMCITABINE HCL USP

- 2'-Deoxy-2',2'-difluro cytidine Hydrochloride

- 2'-Deoxy-2',2'-difluoro-D-cytidine

- 2''-DEOXY-2'',2''-DIFLUOROCYTIDINE(GEMCITABINE)

- 2',2'-Difluorodeoxycytidine

- 1-(2-deoxy-2,2-difluoro-β-D-erythropentofuranosyl)cytosine

- Gemcitabine (as HCl)

- Gemcitabine(dFdC, dFdCyd,LY-188011,NSC 613327)

- LY 188011

- LY-188011

- NSC 613327

- Cytidine, 2'-deoxy-2',2'-difluoro-

- Gamcitabine

- DFdCyd

- dFdC

- LY188011

- Gemcitabinum [INN-Latin]

- Gemcitabina [INN-Spanish]

- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one

- DDFC

- B76N6SBZ8R

- 2',2'-difluoro-2'-deoxycytidine

- 4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- SDUQYLNI

- 2′-Deoxy-2′,2′-difluorocytidine (ACI)

- 2′,2′-Difluoro-2′-deoxycytidine

- 2′,2′-Difluorodeoxycytidine

- Folfugem

- Gemcel

- GemLip

- Zefei

- CCG-221183

- UNII-B76N6SBZ8R

- BRD-K15108141-001-06-6

- CHEMBL888

- DTXSID3040487

- MFCD00869720

- SR-05000001491-1

- BCP9000721

- SR-05000001491-2

- 2'-Deoxy-.beta.-D-2',2'-difluorocytidine

- D02368

- GEMCITABINE [WHO-DD]

- NS00000342

- GEMCITABINE [VANDF]

- SR-05000001491

- NSC-613327

- Cytidine, 2'-deoxy-2',2'-difluoro-2'-Deoxy-.beta.-D-2',2'-difluorocytidine

- C07650

- G0544

- 95058-81-4 (free base)

- 95058-81-4

- 4-AMINO-1-[(2R,4R,5R)-3,3-DIFLUORO-4-HYDROXY-5-(HYDROXYMETHYL)TETRAHYDRO-2-FURANYL]-2(1H)-PYRIMIDINONE

- Q414143

- GEMCITABINE [INN]

- 2`-Deoxy-2`,2`-difluorocytidine

- 103882-84-4

- BRD-K15108141-001-08-2

- AB01274777_06

- BDBM429521

- 2vpp

- HMS2089P10

- HY-17026

- SW199649-2

- AKOS015920303

- 4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl) tetrahydrofuran-2-yl]-1H-pyrimidin-2-one

- GTPL4793

- 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

- BP-58640

- GS-3582

- NCGC00168784-08

- 2',2'-DiF-dC

- AB01274777_05

- DL-215

- CHEBI:175901

- C9H11F2N3O4

- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- EN300-267822

- J-001056

- CCRIS 8984

- Z1741982024

- 4pd5

- GEMCITABINE [HSDB]

- GEMCITABINE [MI]

- NCGC00168784-12

- HSDB 7567

- SCHEMBL4295

- 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Gemcitabine (USAN/INN)

- med.21724, Compound Gemcitabine

- AB01274777-02

- DB00441

- BCPP000219

- GLXC-04598

- 2'deoxy-2',2'-difluorocytidine

- GEMCITABINE [USAN]

- CS-0643

- BRD-K15108141-001-04-1

- AB01274777-01

- s1714

- NCGC00168784-02

- Gemcitabine free base

- HMS3715N07

- Gemcitabine [USAN:INN:BAN]

- gemcitabine (Gemzar)

- Gemzar (hydrochloride)

- Gemcitabinum

- Gemcitabina

-

- MDL: MFCD00869720

- インチ: 1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1

- InChIKey: SDUQYLNIPVEERB-QPPQHZFASA-N

- ほほえんだ: FC1([C@H](O)[C@@H](CO)O[C@H]1N1C=CC(N)=NC1=O)F

計算された属性

- せいみつぶんしりょう: 263.071762g/mol

- ひょうめんでんか: 0

- XLogP3: -1.5

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 263.071762g/mol

- 単一同位体質量: 263.071762g/mol

- 水素結合トポロジー分子極性表面積: 108Ų

- 重原子数: 18

- 複雑さ: 426

- 同位体原子数: 0

- 原子立体中心数の決定: 3

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- Dissociation Constants: pKa1 = 5.27 (imine); pKa2 = 11.24 (alcohol) (est)

- 色と性状: Powder

- 密度みつど: 1.84

- ゆうかいてん: 217.0 to 222.0 deg-C

- ふってん: 482.7°C at 760 mmHg

- フラッシュポイント: 245.7 °C

- 屈折率: 1.652

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 103.3 mg/mL(392.48 mM)Ethanol : 3.33 mg/mL(12.65 mM;Need ultrasonic)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 110.60000

- LogP: -0.70740

- 最大波長(λmax): 268(EtOH)(lit.)

- ひせんこうど: +65° to 71° (c=1, MeOH)

- マーカー: 4386

Gemcitabine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315-H319-H361

- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501

- 危険カテゴリコード: R 21:皮膚との接触は有害である。R 46:遺伝的損傷を引き起こす可能性がある。R 62:生殖能力が弱まるリスク。R 63:生まれていない赤ちゃんを傷つける可能性があります。R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S 25:目との接触を避ける。S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 53:露出を避ける-使用前に特別な説明を読んでください。S 36/37:適切な防護服と手袋を着用する。

- RTECS番号:HA3835000

-

危険物標識:

- どくせい:LD10 i.v. in rats: 200 mg/m2 (Abbruzzese)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Gemcitabine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267822-0.1g |

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one |

95058-81-4 | 95.0% | 0.1g |

$19.0 | 2025-03-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17852-100mg |

Gemcitabine |

95058-81-4 | 98% | 100mg |

¥428.00 | 2023-09-09 | |

| TRC | G305028-500mg |

Gemcitabine |

95058-81-4 | 500mg |

$75.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-275523A-5g |

2′-Deoxy-2′,2′-difluorocytidine, |

95058-81-4 | ≥98% | 5g |

¥940.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-275523-1 g |

2′-Deoxy-2′,2′-difluorocytidine, |

95058-81-4 | ≥98% | 1g |

¥414.00 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G52690-250mg |

Gemcitabine |

95058-81-4 | 250mg |

¥58.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002322-1g |

Gemcitabine |

95058-81-4 | 98% | 1g |

¥60 | 2024-07-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17132-5g |

Gemcitabine |

95058-81-4 | BR,98% | 5g |

¥580.00 | 2021-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0544-1G |

Gemcitabine |

95058-81-4 | >98.0%(HPLC) | 1g |

¥730.00 | 2024-04-15 | |

| ChemScence | CS-0643-10g |

Gemcitabine |

95058-81-4 | 99.92% | 10g |

$149.0 | 2022-04-26 |

Gemcitabine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol , Water ; 3 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol ; 3 h, 0 - 5 °C; 16 h, rt

リファレンス

- Improved processes for the preparation of gemcitabine hydrochloride, India, , ,

Gemcitabine Raw materials

- N-[1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide

- Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-bis(3-fluorobenzoate)

Gemcitabine Preparation Products

Gemcitabine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:95058-81-4)122111-11-9 D-erythro-pentofuranose

注文番号:sfd10168

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95058-81-4)吉西他滨

注文番号:LE2471847

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Gemcitabine 関連文献

-

Jufeng Sun,Cecilia C. Russell,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2020 11 164

-

2. Liposomal squalenoyl-gemcitabine: formulation, characterization and anticancer activity evaluationBarbara Pili,L. Harivardhan Reddy,Claudie Bourgaux,Sinda Lepêtre-Mouelhi,Didier Desma?le,Patrick Couvreur Nanoscale 2010 2 1521

-

Haiwang Lai,Mingxia Lu,Hongxu Lu,Martina H. Stenzel,Pu Xiao Polym. Chem. 2016 7 6220

-

Elodie Moysan,Yolanda González-Fernández,Nolwenn Lautram,Jér?me Béjaud,Guillaume Bastiat,Jean-Pierre Benoit Soft Matter 2014 10 1767

-

Wei-Ting Kuo,Jian-Yuan Huang,Min-Hua Chen,Ching-Yun Chen,Yan-Jye Shyong,Ko-Chung Yen,Yu-Jun Sun,Cherng-Jyh Ke,Yung-Hsin Cheng,Feng-Huei Lin J. Mater. Chem. B 2016 4 2444

95058-81-4 (Gemcitabine) 関連製品

- 289-95-2(Pyrimidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95058-81-4)Gemcitabine

清らかである:99%

はかる:100g

価格 ($):500.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95058-81-4)Gemcitabine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ